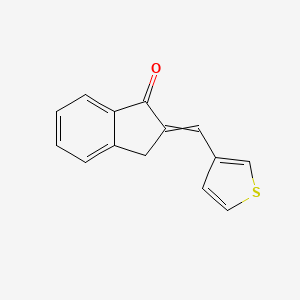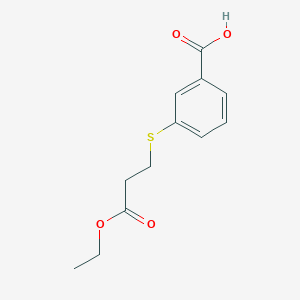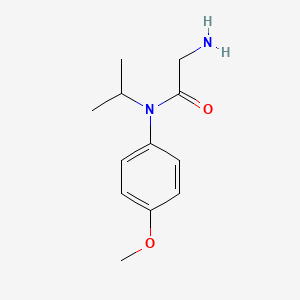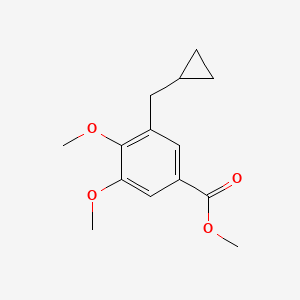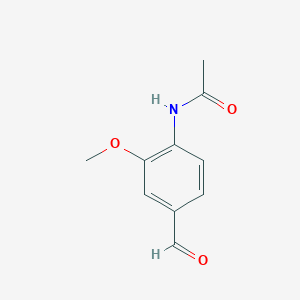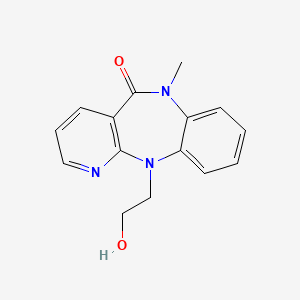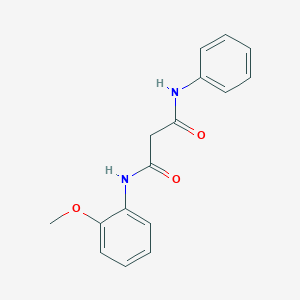
N'-(2-methoxyphenyl)-N-phenylpropanediamide
Overview
Description
N-(2-methoxyphenyl)-N’-phenylmalonamide is an organic compound characterized by the presence of both methoxy and phenyl groups attached to a malonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-N’-phenylmalonamide typically involves the reaction of 2-methoxyaniline with phenylmalonic acid in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of N-(2-methoxyphenyl)-N’-phenylmalonamide may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)-N’-phenylmalonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(2-methoxyphenyl)-N’-phenylmalonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N’-phenylmalonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-N’-phenylurea: Shares structural similarities but differs in its functional groups.
N-(2-methoxyphenyl)-N’-phenylacetamide: Another related compound with distinct chemical properties.
Uniqueness: N-(2-methoxyphenyl)-N’-phenylmalonamide is unique due to its specific combination of methoxy and phenyl groups attached to a malonamide core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N'-(2-methoxyphenyl)-N-phenylpropanediamide |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-10-6-5-9-13(14)18-16(20)11-15(19)17-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
HVPGTKWLDDFOHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-Bromo-5-(methylthio)-2-(p-tolyl)-[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B8642549.png)

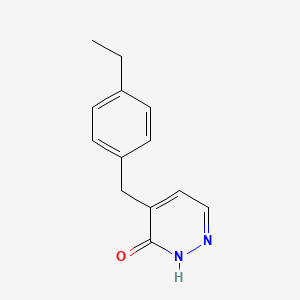
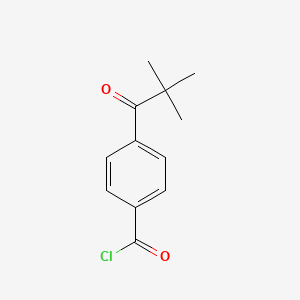
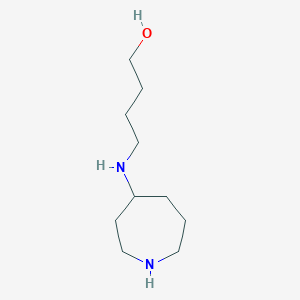
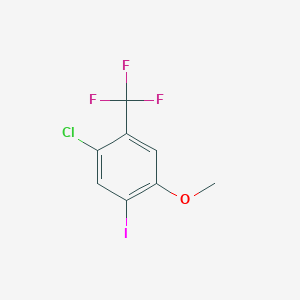
![2-[4-(Cyclohexylmethyl)piperazin-1-yl]quinoline-3-carbaldehyde](/img/structure/B8642592.png)
